molecular formula C37H30O17 B1209265 Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester CAS No. 126715-82-0

Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester

Cat. No. B1209265
M. Wt: 746.6 g/mol
InChI Key: LQQNPVZIFKLQPE-RGOYVLDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester is primarily located in the membrane (predicted from logP). Outside of the human body, epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester can be found in tea. This makes epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester a potential biomarker for the consumption of this food product.
Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester is a proanthocyanidin.

Scientific Research Applications

Microbial Transformation in Tea

Research has explored the transformation of tea catechins (epicatechin) into ester-type catechins (epigallocatechin gallate) using active fungi from tea leaves, stems, and surrounding earth. This transformation is significant for understanding the biochemical processes in tea plants and could have implications for enhancing the health benefits of tea products (Cui Tang-bing, 2011).

Antigenotoxic Potential

Studies have examined the antigenotoxic potential of various tea polyphenols, including epigallocatechin gallate, against DNA damage induced by heterocyclic amines. These findings are essential for understanding the potential protective effects of tea polyphenols against DNA damage and related diseases (A. Dhawan et al., 2002).

Anthelmintic Potential

Research on polyphenols from the tea plant, including epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester, has shown lethal toxicity to the nematode Caenorhabditis elegans. This discovery suggests potential applications in developing natural anthelmintic agents (D. Mukai et al., 2008).

Photolytic Stability Studies

The stability of epicatechin under photolytic conditions, with a focus on the role of epigallocatechin gallate in stabilizing it, was studied. This research has implications for the preservation and storage of tea polyphenols and their derivatives (Shiuh-Tsuen Huang et al., 2019).

Inhibition of K(ATP) Channels

Investigations into the inhibitory effects of gallate-ester moiety of epigallocatechin-3-gallate on ATP-sensitive potassium channels provide insights into the molecular mechanisms of tea polyphenols and their potential impacts on cellular processes (W. Baek et al., 2005).

Extraction Optimization

The optimization of extraction parameters for epigallocatechin gallate from green tea has been studied, with significant implications for industrial applications and maximizing the health benefits of tea extracts (Sena Saklar Ayyildiz et al., 2018).

VEGF-Induced Intracellular Signaling

The effect of epigallocatechin-3 gallate on vascular endothelial growth factor-induced intracellular signaling and mitogenesis in human endothelial cells has been examined. This research provides valuable information on the potential therapeutic applications of this compound in treating diseases related to angiogenesis (T. Neuhaus et al., 2004).

properties

CAS RN

126715-82-0

Product Name

Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester

Molecular Formula

C37H30O17

Molecular Weight

746.6 g/mol

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C37H30O17/c38-15-8-20(42)28-26(9-15)52-35(13-4-22(44)31(48)23(45)5-13)33(50)30(28)29-21(43)11-18(40)16-10-27(53-37(51)14-6-24(46)32(49)25(47)7-14)34(54-36(16)29)12-1-2-17(39)19(41)3-12/h1-9,11,27,30,33-35,38-50H,10H2/t27-,30-,33-,34-,35-/m1/s1

InChI Key

LQQNPVZIFKLQPE-RGOYVLDUSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Other CAS RN

126715-82-0

Origin of Product

United States

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